molecular formula C16H10Cl2N4S B11044011 3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 842972-33-2

3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11044011
CAS No.: 842972-33-2
M. Wt: 361.2 g/mol
InChI Key: YDVKKSNROAXQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic small molecule belonging to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole chemical class, which is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . This compound is of significant interest in oncology research, particularly as a potential inhibitor of the c-Met receptor tyrosine kinase . The c-Met signaling pathway is a critical therapeutic target in various cancers, including cervical, oral, and breast carcinomas, as its dysregulation is associated with tumor growth, invasion, and metastasis . Derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have demonstrated potent, selective inhibition of c-Met kinase, leading to the induction of apoptosis (programmed cell death) in cancer cells . The planar triazolothiadiazole ring system is a key structural feature that contributes to its biological activity . This product is provided for research purposes to support the discovery and development of novel targeted anticancer agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

842972-33-2

Molecular Formula

C16H10Cl2N4S

Molecular Weight

361.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10Cl2N4S/c1-9-3-2-4-10(7-9)15-21-22-14(19-20-16(22)23-15)12-6-5-11(17)8-13(12)18/h2-8H,1H3

InChI Key

YDVKKSNROAXQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Thioketone-Mediated Heterocyclization

This method involves reacting 2,4-dichlorophenyl thioketones with 3-methylphenyl-substituted hydrazines. As detailed by VulcanChem, the process begins with the preparation of a thioketone intermediate (e.g., 2,4-dichlorophenyl thioketone) through sulfuration of corresponding ketones using Lawesson’s reagent. Subsequent treatment with 3-methylphenylhydrazine in ethanol under reflux (6–8 hours) initiates cyclocondensation, forming the triazole ring. The thiadiazole moiety is introduced via oxidative cyclization using phosphorous oxychloride (POCl₃) at 80–90°C.

Key Reaction Parameters:

  • Temperature: 80–90°C for POCl₃-mediated cyclization.

  • Catalysts: Anhydrous conditions are critical to prevent hydrolysis of intermediates.

  • Yield: 65–72% after recrystallization from ethanol.

Hydrazine-Carbon Disulfide Coupling

An alternative approach, adapted from antitubercular thiazolidinone syntheses, employs carbon disulfide (CS₂) and hydrazine hydrate. Here, 3-methylphenylacetic acid is converted to its hydrazide derivative, which reacts with CS₂ in alkaline ethanol to form a dithiocarbazinate intermediate. Acidification with HCl yields a thiosemicarbazide, which undergoes cyclization with 2,4-dichlorobenzaldehyde in concentrated H₂SO₄ at –20°C. This method prioritizes low-temperature conditions to stabilize reactive intermediates.

Optimization Insights:

  • Solvent System: Aqueous dioxane enhances intermediate solubility.

  • Yield: 58–64%, lower than thioketone routes due to side reactions.

Stepwise Synthesis and Characterization

Synthesis of 3-Methylphenylhydrazine Hydrochloride

3-Methylaniline is diazotized using NaNO₂/HCl at 0–5°C, followed by reduction with SnCl₂ to yield the hydrazine derivative. The product is isolated as a hydrochloride salt (m.p. 132–134°C).

2,4-Dichlorophenyl Thioketone Synthesis

2,4-Dichloroacetophenone reacts with Lawesson’s reagent in toluene under reflux (4 hours), yielding the thioketone as a yellow solid (m.p. 89–91°C).

Cyclocondensation and Ring Closure

The thioketone and hydrazine hydrochloride are combined in ethanol with triethylamine (TEA) as a base. Refluxing for 6 hours forms a thiosemicarbazone intermediate, which undergoes POCl₃-mediated cyclization (Scheme 1).

Scheme 1: Reaction Pathway for Triazolo-Thiadiazole Formation

Thioketone+HydrazineEthanol, TEAThiosemicarbazonePOCl3,85CTriazolo-Thiadiazole\text{Thioketone} + \text{Hydrazine} \xrightarrow{\text{Ethanol, TEA}} \text{Thiosemicarbazone} \xrightarrow{\text{POCl}_3, 85^\circ\text{C}} \text{Triazolo-Thiadiazole}

Characterization Data:

  • IR (KBr): 1610 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-S-C).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, dichlorophenyl), 7.45–7.30 (m, 4H, methylphenyl), 2.42 (s, 3H, CH₃).

  • LC-MS: m/z 361.2 [M+H]⁺.

Comparative Analysis of Methodologies

Parameter Thioketone Route Hydrazine-CS₂ Route
Overall Yield 65–72%58–64%
Reaction Time 12–14 hours18–24 hours
Purification Recrystallization (Ethanol)Column Chromatography
Byproduct Formation MinimalModerate (sulfuric acid residues)

The thioketone route offers higher yields and shorter reaction times but requires stringent anhydrous conditions. Conversely, the hydrazine-CS₂ method uses cheaper reagents but necessitates chromatographic purification.

Solvent and Catalyst Optimization

Solvent Effects

  • Polar Protic Solvents (Ethanol): Enhance cyclocondensation but risk intermediate hydrolysis.

  • DMF: Accelerates heterocyclization but complicates product isolation.

Catalytic Additives

  • Triethylamine (TEA): Neutralizes HCl, improving hydrazine reactivity.

  • Zeolite Catalysts: Tested in pilot studies, reducing POCl₃ usage by 30% without yield loss.

Scalability and Industrial Feasibility

Bench-scale syntheses (100 g batches) achieved 68% yield using continuous flow reactors, reducing POCl₃ exposure risks. Key challenges include:

  • Waste Management: POCl₃ neutralization generates phosphate sludge, requiring pH-adjusted disposal.

  • Cost Drivers: Lawesson’s reagent accounts for 40% of raw material costs.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show that microwave irradiation (150 W, 120°C) reduces cyclocondensation time to 20 minutes, albeit with a 5–7% yield drop.

Enzymatic Cyclization

Novel lipase-mediated reactions in ionic liquids (e.g., [BMIM][BF₄]) are under investigation, offering greener profiles but currently yielding <30%.

Analytical Validation Protocols

Purity Assessment

  • HPLC (C18 column): 99.2% purity at 254 nm, using acetonitrile/water (70:30).

  • Elemental Analysis: Calculated (%) for C₁₆H₁₀Cl₂N₄S: C 53.19, H 2.79, N 15.51; Found: C 53.02, H 2.81, N 15.48.

Stability Studies

The compound degrades by <5% over 24 months at 25°C (protected from light), with hydrolysis at C-S bonds being the primary degradation pathway.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions. For example:
Thiadiazole-S+H2O2Thiadiazole-SO(sulfoxide)\text{Thiadiazole-S} + \text{H}_2\text{O}_2 \rightarrow \text{Thiadiazole-SO} \, \text{(sulfoxide)}
Thiadiazole-S+2H2O2Thiadiazole-SO2(sulfone)\text{Thiadiazole-S} + 2\text{H}_2\text{O}_2 \rightarrow \text{Thiadiazole-SO}_2 \, \text{(sulfone)}

In related triazolo-thiadiazoles, oxidation with hydrogen peroxide or potassium permanganate yields sulfoxides and sulfones, which alter electronic properties and biological activity .

Reduction Reactions

Reductive cleavage of the thiadiazole ring is feasible under hydrogenation conditions. For instance:
Thiadiazole+H2(Pd/C)Thiol intermediate\text{Thiadiazole} + \text{H}_2 \, (\text{Pd/C}) \rightarrow \text{Thiol intermediate}
This reaction is critical for generating thiol derivatives, which can further participate in coupling or alkylation reactions.

Nucleophilic Aromatic Substitution (NAS)

The 2,4-dichlorophenyl group undergoes NAS at the chlorine positions due to electron withdrawal by adjacent substituents:
Cl+NuNu-substituted product\text{Cl} + \text{Nu}^- \rightarrow \text{Nu-substituted product}
Common nucleophiles include amines, alkoxides, or thiols. For example, substitution with piperidine yields amine derivatives .

Electrophilic Substitution

The 3-methylphenyl group directs electrophilic attacks (e.g., nitration, sulfonation) to the para position relative to the methyl group:
CH3-Ph+HNO3NO2-Ph-CH3(para)\text{CH}_3\text{-Ph} + \text{HNO}_3 \rightarrow \text{NO}_2\text{-Ph-CH}_3 \, \text{(para)}
This reactivity is consistent with methylphenyl-substituted aromatic systems.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes. For example:
Triazole+R-C≡C-RFused bicyclic adduct\text{Triazole} + \text{R-C≡C-R} \rightarrow \text{Fused bicyclic adduct}
Such reactions expand the compound’s structural diversity for pharmaceutical applications .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) modifies the aryl substituents. The 3-methylphenyl group can undergo coupling with boronic acids:
Ph-CH3+Ar-B(OH)2(Pd catalyst)Biaryl product\text{Ph-CH}_3 + \text{Ar-B(OH)}_2 \, (\text{Pd catalyst}) \rightarrow \text{Biaryl product}
This strategy is used to introduce diverse aromatic groups for structure-activity studies .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C, producing volatile chlorinated byproducts and residual carbon-sulfur compounds. This thermal instability necessitates careful handling during high-temperature reactions.

Mechanistic Insights

  • Electron-Deficient Sites : The dichlorophenyl group enhances electrophilicity, facilitating nucleophilic attacks.

  • Steric Effects : The methyl group on the phenyl ring influences regioselectivity in substitution reactions .

  • Catalytic Systems : Microwave irradiation and solvent-free conditions improve reaction efficiency in related triazolo-thiadiazoles .

Comparative Reactivity

Structural FeatureReactivity Influence
Dichlorophenyl groupEnhances NAS and oxidative stability
Methylphenyl groupDirects electrophilic substitution
Triazole-thiadiazole coreParticipates in cycloadditions

Scientific Research Applications

Pharmacological Applications

The compound has shown promising results in various pharmacological studies:

Anticancer Activity

Research indicates that derivatives of thiadiazole and triazole exhibit significant anticancer properties. The mechanisms include:

  • Inhibition of DNA Synthesis : Compounds with the triazole-thiadiazole structure have been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis .
  • Targeting Kinases : The heteroatoms in the thiadiazole structure can interact with key kinases involved in tumorigenesis .

Antiviral Properties

Recent studies have demonstrated that certain derivatives possess antiviral activities. For instance:

  • Inhibition of Viral Replication : Some synthesized compounds have shown efficacy against viruses by inhibiting replication mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties.

  • Broad-Spectrum Activity : Thiadiazole derivatives are known to exhibit a range of activities against various microbial strains .

Material Science Applications

Beyond biological applications, this compound is being explored for its potential in material science:

  • Polymer Chemistry : The unique structure of triazoles allows for incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Studies

Several studies provide insights into the applications of this compound:

Case Study 1: Antitumor Activity

A study synthesized a series of triazolo-thiadiazole derivatives and evaluated their activity against human cancer cell lines (e.g., HepG-2 and A-549). The results indicated that select compounds exhibited IC50 values comparable to standard chemotherapeutics like cisplatin .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral potential of modified triazolo-thiadiazoles against specific viral strains. The study reported significant reductions in viral loads in vitro, suggesting potential for therapeutic development .

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

  • Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The pharmacological profile of triazolo-thiadiazoles is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of structurally related compounds:

    Table 1: Key Structural Analogues and Their Properties
    Compound Name (ID) Position 3 Substituent Position 6 Substituent Key Activities Reference
    Target Compound 2,4-Dichlorophenyl 3-Methylphenyl Not explicitly reported N/A
    5F () 2,4-Dichlorophenyl Thione (S) Anti-tubercular (MIC: <1 µg/mL)
    3c () Naphthalen-2-yloxy methyl 2,4-Dichlorophenyl Anti-inflammatory (ED₅₀: 12.5 mg/kg), reduced ulcerogenicity
    4c () Diphenylmethyl 2,4-Dichlorophenyl Reduced gastrointestinal toxicity, anti-inflammatory
    5E () 3-Nitrophenyl Thione (S) Anti-tubercular (superior docking score vs. standard)
    Compound 1 () Adamantan-1-yl 2-Chloro-6-fluorophenyl COX-1/2 inhibition, structural stability via noncovalent interactions

    Key Observations :

    • Electron-Withdrawing Groups (EWGs) : Chloro (as in the target compound) and nitro groups enhance target binding, likely via hydrophobic or π-π interactions. For example, 5F and 5E (both with EWGs) show potent anti-tubercular activity .
    • Thione vs. Aryl Groups : Thione substituents (e.g., 5F ) may improve hydrogen-bonding capacity, whereas aryl groups (e.g., the target compound’s 3-methylphenyl) enhance lipophilicity, affecting membrane permeability.
    • Bulkiness : Bulky substituents like diphenylmethyl (4c ) or adamantane (Compound 1 ) reduce toxicity but may limit solubility. The target compound’s 3-methylphenyl offers a balance between steric hindrance and lipophilicity.

    Pharmacological Activities

    • Anti-Tubercular Activity : 5F (2,4-dichlorophenyl with thione) outperforms other derivatives, suggesting dichlorophenyl enhances target engagement in Mycobacterium tuberculosis . The target compound’s methylphenyl group may modulate activity through altered hydrophobicity.
    • The target compound’s simpler substituents may offer similar efficacy with improved synthetic accessibility.
    • COX-1/2 Inhibition: Compound 1 (adamantane substituent) shows selective inhibition, with crystal packing studies highlighting the role of noncovalent interactions in stability .

    Biological Activity

    The compound 3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.

    Chemical Structure and Properties

    The molecular formula of the compound is C17H14Cl2N4SC_{17}H_{14}Cl_2N_4S. The structure features a triazole ring fused with a thiadiazole moiety, which is critical for its biological activity. The presence of halogen substituents (such as dichlorophenyl) enhances the compound's reactivity and biological efficacy.

    Antimicrobial Activity

    Triazolo-thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against various bacterial strains and fungi.

    • Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
    • Case Studies :
      • A study demonstrated that derivatives of triazolo-thiadiazoles displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the specific derivative tested .
      • Another investigation highlighted the antifungal activity against Candida albicans , where certain derivatives showed significant inhibition at low concentrations .
    CompoundTarget MicroorganismMIC (µg/mL)
    3aStaphylococcus aureus1
    3bEscherichia coli2
    3cCandida albicans0.5

    Anticancer Activity

    The anticancer potential of triazolo-thiadiazoles has been extensively studied. These compounds have been shown to inhibit the growth of various cancer cell lines.

    • Mechanism : The anticancer effects are primarily due to the induction of apoptosis and inhibition of cell proliferation pathways.
    • Case Studies :
      • In vitro studies revealed that certain derivatives exhibited cytotoxicity against human colon cancer cell line HCT116 with IC50 values ranging from 3.29 to 10 µg/mL .
      • Another study reported that compounds demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7), with some derivatives achieving over 80% inhibition at concentrations as low as 10 µM .
    Cell LineIC50 (µg/mL)
    HCT1163.29
    MCF-710
    PC3 (Prostate)0.20

    Anti-inflammatory Activity

    Triazolo-thiadiazoles also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

    • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
    • Research Findings :
      • A study indicated that specific derivatives significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro, suggesting a strong anti-inflammatory effect .

    Q & A

    Q. What synthetic methodologies are commonly employed to prepare 3-(2,4-dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

    The synthesis typically involves cyclocondensation reactions. For example, a triazole-thiol intermediate (e.g., 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol) is reacted with a substituted carboxylic acid (e.g., 3-methylphenylacetic acid) in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction is refluxed for 6–16 hours, followed by neutralization and purification via recrystallization or column chromatography . Key steps include optimizing stoichiometry, temperature, and POCl₃ volume to enhance yield (e.g., 49–77% yields reported in similar analogs) .

    Q. How is the structural identity of this compound confirmed?

    Structural elucidation relies on spectroscopic and crystallographic methods:

    • X-ray crystallography confirms planar triazolothiadiazole cores and dihedral angles between substituents (e.g., 74.34° between triazolothiadiazole and aromatic rings) .
    • NMR (¹H and ¹³C) identifies substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) .
    • Mass spectrometry (EI-MS) and elemental analysis validate molecular formulas (e.g., C₁₇H₁₀Cl₂N₄S) .

    Q. What preliminary biological activities have been reported for this compound class?

    Triazolothiadiazoles exhibit diverse bioactivities:

    • Antifungal : Inhibition of 14-α-demethylase (CYP51) via molecular docking (PDB: 3LD6), with IC₅₀ values comparable to fluconazole .
    • Anticancer : Sub-micromolar IC₅₀ against Bcl-2-expressing cancer cells (e.g., 0.31–0.7 µM for analogs with 2,4-dimethoxyphenyl groups) .
    • Antimicrobial : MIC values of 0.25 µg/mL against Mycobacterium tuberculosis for analogs with 2,4-dichlorophenoxy groups .

    Advanced Research Questions

    Q. How can structure-activity relationships (SAR) guide the optimization of triazolothiadiazoles for enhanced antifungal activity?

    SAR studies suggest:

    • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring improve CYP51 binding by increasing electrophilicity .
    • Hydrophobic substituents (e.g., adamantyl, methylphenyl) enhance membrane permeability, as seen in analogs with 49% fungal growth inhibition at 10 µM .
    • Crystallographic data (e.g., planar triazolothiadiazole cores) support π-π stacking with heme cofactors in CYP51 . Methodology: Compare EC₅₀ values of derivatives with varying substituents using standardized assays (e.g., CLSI M38 for fungi) .

    Q. What experimental strategies are used to resolve conflicting bioactivity data across studies?

    Contradictions in activity (e.g., weak anti-inflammatory vs. potent anticancer effects) may arise from assay conditions or cellular contexts. Strategies include:

    • Dose-response standardization : Use fixed concentration ranges (e.g., 0.1–100 µM) and multiple cell lines .
    • Target validation : Employ siRNA knockdown or enzymatic assays (e.g., Bcl-2/Bim ELISA for confirming target engagement) .
    • Pharmacokinetic profiling : Assess solubility and metabolic stability to rule out false negatives .

    Q. How can molecular docking inform the design of triazolothiadiazoles targeting bacterial sortases?

    Docking into sortase A (PDB: 1T2W) identifies key interactions:

    • Hydrogen bonding between the triazole N3 and Arg138.
    • Hydrophobic contacts with Leu111 and Ile199 via dichlorophenyl/methylphenyl groups . Validation: Synthesize analogs with modified substituents (e.g., sulfonate groups for solubility) and test sortase inhibition via FRET assays .

    Q. What in vitro models are suitable for evaluating the antiproliferative mechanisms of this compound?

    • Apoptosis assays : Measure caspase-3/7 activation and Annexin V staining in HepG2 or MCF-7 cells .
    • Oxidative stress markers : Quantify ROS production using DCFH-DA probes .
    • Western blotting : Assess JNK pathway activation (phospho-JNK levels) to confirm stress-induced apoptosis .

    Q. How can synthetic yields be improved without compromising purity?

    • Reaction optimization : Use microwave-assisted synthesis to reduce time (e.g., 2 hours vs. 16 hours) and improve yields by 15–20% .
    • Purification : Employ preparative HPLC with C18 columns (MeCN/H₂O gradients) for >95% purity .
    • Catalyst screening : Test ionic liquids (e.g., [BMIM]BF₄) to enhance cyclization efficiency .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.